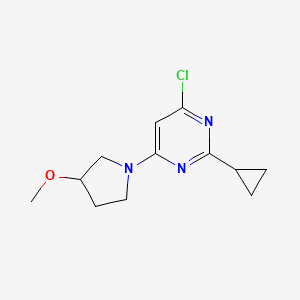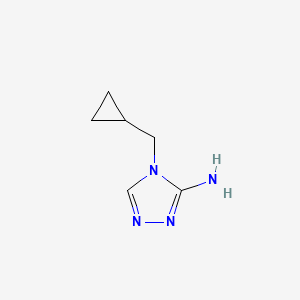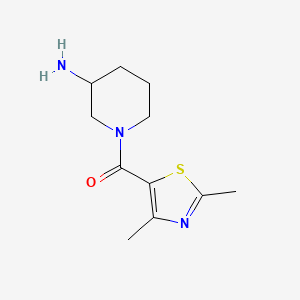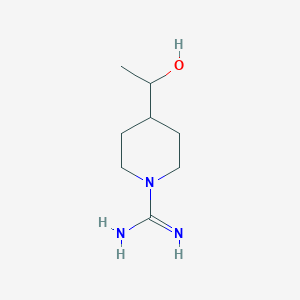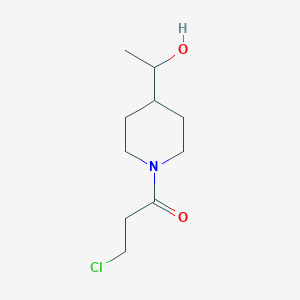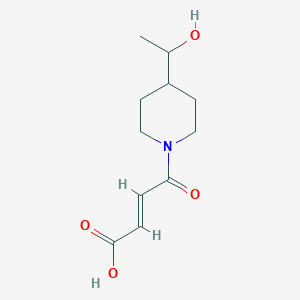
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-hydroxyethylpiperidine-4-carboxylic acid (HEP), is an organic compound that has been studied for its various biochemical and physiological properties. It is a piperidin-based carboxylic acid with a hydroxyethyl substituent on the nitrogen atom. HEP is a versatile compound that has been used in a variety of scientific research applications, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has been focused on synthesizing derivatives of 4-oxobut-2-enoic acid compounds, which include structures similar to (E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid. These compounds are studied for their potential hemostatic activity, indicating a relationship between their structure and pharmacological effects, including compounds with high hemostatic activity and low acute toxicity (Pulina et al., 2017).
- The synthesis of these compounds involves reactions that lead to various derivatives with potential biological activities. For instance, the synthesis of 4-(het)aryl-4-oxobut-2-enoic acid derivatives has been investigated for the development of new biologically active compounds (Tolstoluzhsky et al., 2008).
Biological and Pharmacological Investigations
- Some studies have focused on the interaction of similar compounds with DNA, cytotoxicity, antitumor, and antioxidant activities. These investigations reveal the potential of these compounds as effective antioxidants and antitumor agents, with specific compounds showing significant interaction with SS-DNA through intercalative modes and demonstrating comparable antioxidant activity to known standards (Sirajuddin et al., 2015).
- Another area of research involves the study of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, showing analgesic activity comparable to or exceeding that of reference compounds. This indicates the therapeutic potential of these compounds for pain management (Shipilovskikh et al., 2013).
properties
IUPAC Name |
(E)-4-[4-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-4-6-12(7-5-9)10(14)2-3-11(15)16/h2-3,8-9,13H,4-7H2,1H3,(H,15,16)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFJQKYULFHZES-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCN(CC1)C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
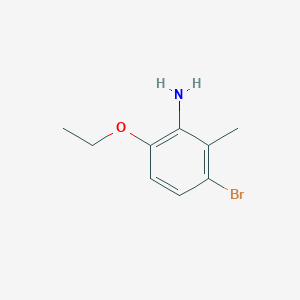
![8-Oxo-7-propyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1531669.png)
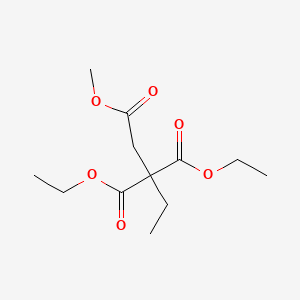

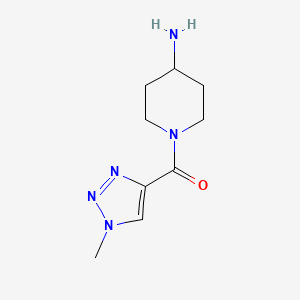
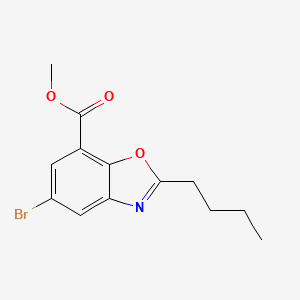
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
![2-Amino-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B1531679.png)
